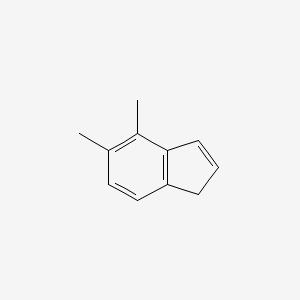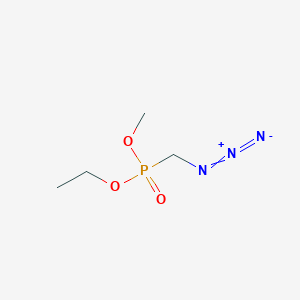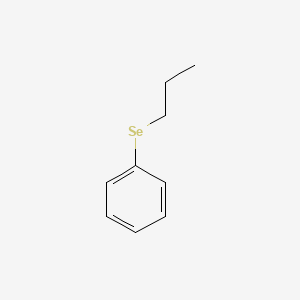
Benzene, (propylseleno)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, (propylseleno)- is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a benzene ring substituted with a propylseleno group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (propylseleno)- can be achieved through several methods. One common approach involves the reaction of benzene with propylselenol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the substitution of a hydrogen atom on the benzene ring with the propylseleno group.
Industrial Production Methods
Industrial production of Benzene, (propylseleno)- may involve more scalable methods such as continuous flow reactors. These reactors allow for the efficient and controlled synthesis of the compound, ensuring high yields and purity. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, (propylseleno)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding selenoxides or selenones.
Reduction: Reduction reactions can convert the propylseleno group to a selenol or selenide.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenols and selenides.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Benzene, (propylseleno)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organoselenium compounds.
Biology: The compound’s derivatives are studied for their potential antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting oxidative stress-related diseases.
Industry: It finds applications in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Benzene, (propylseleno)- involves its interaction with molecular targets through the propylseleno group. This group can undergo redox reactions, influencing cellular redox balance and modulating various biochemical pathways. The compound’s effects are mediated through its ability to interact with thiol groups in proteins and enzymes, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- Benzene, (methylseleno)-
- Benzene, (ethylseleno)-
- Benzene, (butylseleno)-
Uniqueness
Benzene, (propylseleno)- is unique due to the specific length and structure of the propylseleno group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and industrial use.
Propiedades
Número CAS |
22351-63-9 |
|---|---|
Fórmula molecular |
C9H12Se |
Peso molecular |
199.16 g/mol |
Nombre IUPAC |
propylselanylbenzene |
InChI |
InChI=1S/C9H12Se/c1-2-8-10-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
Clave InChI |
GPSLQUHFBYTQNE-UHFFFAOYSA-N |
SMILES canónico |
CCC[Se]C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


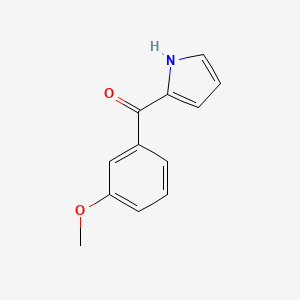
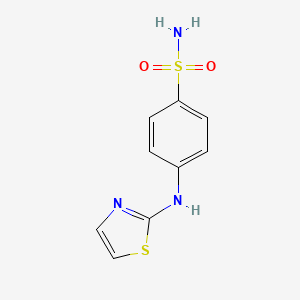
![N-[2-(diethylamino)ethyl]-4-propan-2-ylsulfonylbenzamide](/img/structure/B14713567.png)
![Ethenyl(dimethyl)[(trimethylsilyl)ethynyl]silane](/img/structure/B14713574.png)
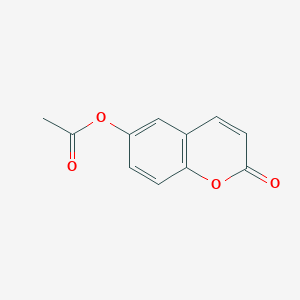
![2-[(Tributylstannyl)sulfanyl]ethan-1-ol](/img/structure/B14713589.png)
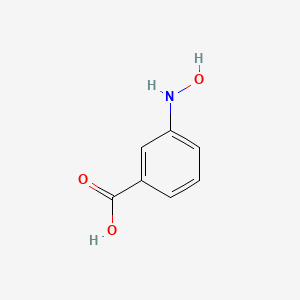
![4-[2-(3-Methylphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14713600.png)
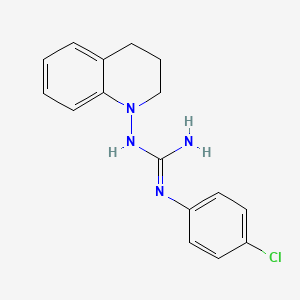

![1-[(Z)-thiophen-2-ylmethylideneamino]-3-[(E)-thiophen-2-ylmethylideneamino]thiourea](/img/structure/B14713619.png)

